molecular formula C4H9N B2934646 2-Methylcyclopropan-1-amine CAS No. 68979-89-5

2-Methylcyclopropan-1-amine

Cat. No.: B2934646
CAS No.: 68979-89-5
M. Wt: 71.123
InChI Key: PYTANBUURZFYHD-UHFFFAOYSA-N
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Description

2-Methylcyclopropan-1-amine is an organic compound with the molecular formula C4H9N. It is a cyclic amine characterized by a three-membered cyclopropane ring with a methyl group and an amine group attached to it. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

This compound is a derivative of amines, which are known to interact with various biological targets, including receptors and enzymes

Mode of Action

As an amine derivative, it may interact with its targets through mechanisms such as competitive inhibition or allosteric modulation . The exact interaction and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions and pathways, potentially affecting processes such as neurotransmission, enzymatic activity, and signal transduction . The downstream effects would depend on the specific pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylcyclopropan-1-amine are not well-documented. As a small, polar molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism could involve processes such as oxidation, reduction, and conjugation, potentially mediated by enzymes such as cytochrome P450 . These processes would influence the compound’s bioavailability.

Result of Action

Depending on its targets and mode of action, it could potentially modulate cellular signaling, enzymatic activity, or other biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs could influence its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanone with ammonia or an amine under reducing conditions. Another method includes the cyclopropanation of an appropriate alkene followed by amination.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of nitriles or imines derived from cyclopropane precursors. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the methyl group.

    2-Cyclopropyl ethyl amine: Contains an ethyl group instead of a methyl group.

    Cyclobutylamine: Has a four-membered ring instead of a three-membered ring.

Uniqueness

2-Methylcyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a methyl group, which impart distinct reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTANBUURZFYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68979-89-5
Record name 2-methylcyclopropan-1-amine
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